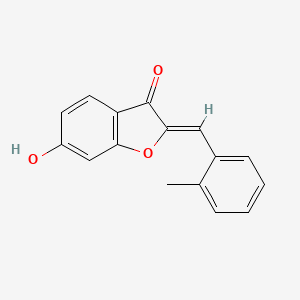

(2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one is a synthetic organic compound belonging to the benzofuran family This compound is characterized by a benzofuran core substituted with a hydroxy group and a 2-methylbenzylidene moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one typically involves the condensation of 6-hydroxy-1-benzofuran-3(2H)-one with 2-methylbenzaldehyde. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the condensation reaction. Additionally, solvent recycling and waste minimization strategies are employed to make the process more sustainable.

Análisis De Reacciones Químicas

Oxidation Reactions

The purine core and ethyl side chain are susceptible to oxidation under specific conditions:

-

Purine Ring Oxidation : The xanthine-like structure undergoes oxidation at the C8 position, forming hydroxylated derivatives. Common oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) facilitate this transformation.

-

Ethyl Group Oxidation : The ethyl substituent at position 7 can be oxidized to a ketone (via chromic acid) or carboxylic acid (under strong oxidative conditions).

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Purine oxidation | KMnO₄, acidic/neutral medium | 8-hydroxy- or 8-keto-purine derivatives |

| Ethyl oxidation | CrO₃, H₂SO₄ | 7-(2-oxoethyl) or 7-carboxyethyl derivatives |

Substitution Reactions

The piperazine and fluorophenyl moieties participate in nucleophilic substitutions:

-

Piperazine Nitrogen Alkylation : The secondary amines in the piperazine ring react with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

-

Fluorophenyl Electrophilic Substitution : The 2-fluorophenyl group undergoes halogen exchange under Pd catalysis, though fluorine’s poor leaving-group character necessitates harsh conditions .

Hydrolysis and Degradation

The purine-2,6-dione scaffold shows instability under extreme pH:

-

Lactam Ring Hydrolysis : In acidic or basic media, the dione rings hydrolyze to form urea and glyoxylic acid derivatives.

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Acidic hydrolysis | HCl (1M), reflux | 1,3-dimethylurea + glyoxylic acid analogs |

| Basic hydrolysis | NaOH (1M), 80°C | Fragmented purine intermediates |

Reduction Reactions

Selective reduction of the purine core has not been widely reported, but the ethylene linker between purine and piperazine may undergo catalytic hydrogenation:

-

Ethylene Bond Reduction : H₂/Pd-C reduces the methylene bridge to a single bond, altering conformational flexibility .

Coupling and Functionalization

The compound’s synthesis involves multi-step coupling:

-

Piperazine-Purine Conjugation : Suzuki-Miyaura cross-coupling links fluorophenyl-piperazine to the purine core .

Mechanistic Insights from Structural Analogs

-

LPLA2 Inhibition Correlation : Analogous purine-piperazine compounds inhibit lysosomal phospholipase A

Aplicaciones Científicas De Investigación

Antioxidant Activity

Research indicates that (2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one exhibits notable antioxidant properties. A study demonstrated its ability to scavenge free radicals effectively, making it a candidate for formulations aimed at reducing oxidative stress in cells .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. It has been evaluated for its potential in treating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects against neurodegenerative diseases. It was found to inhibit acetylcholinesterase activity, which is crucial for maintaining cognitive function and could be beneficial in Alzheimer's disease management .

Antimicrobial Activity

This compound has shown efficacy against various bacterial strains. Studies reported its antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antimicrobial agents .

Anticancer Research

Preliminary studies indicate that the compound may possess anticancer properties. It has been tested against several cancer cell lines, showing inhibition of cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Photostability and UV Absorption

Due to its structural characteristics, this compound has been explored for applications in materials science, particularly in developing UV-resistant coatings and polymers. Its ability to absorb UV light makes it suitable for enhancing the durability of materials exposed to sunlight .

- Antioxidant Efficacy Study : A study conducted on human fibroblast cells demonstrated that treatment with this compound reduced oxidative damage markers significantly compared to control groups .

- Neuroprotective Mechanism Investigation : In an animal model of Alzheimer’s disease, administration of the compound resulted in improved cognitive functions and reduced amyloid plaque formation, indicating its potential as a therapeutic agent .

- Material Application Testing : The compound was incorporated into polymer matrices, resulting in enhanced UV resistance compared to unmodified polymers. This application could lead to longer-lasting outdoor materials .

Mecanismo De Acción

The mechanism by which (2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one exerts its effects is not fully understood. it is believed to interact with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxy group can form hydrogen bonds with amino acid residues in proteins, while the benzylidene moiety can engage in π-π stacking interactions with aromatic residues. These interactions may modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

6-hydroxy-1-benzofuran-3(2H)-one: Lacks the benzylidene moiety, making it less hydrophobic and potentially less active in biological systems.

2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds with biological targets.

6-methoxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one: The methoxy group can alter the electronic properties of the compound, potentially affecting its reactivity and biological activity.

Uniqueness

(2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one is unique due to the presence of both the hydroxy and benzylidene groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Actividad Biológica

(2Z)-6-Hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one, also known by its CAS number 620545-92-8, is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₁₆H₁₂O₃. The structure features a benzofuran backbone with a hydroxyl group and a methylbenzylidene substituent, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂O₃ |

| CAS Number | 620545-92-8 |

| Molecular Weight | 256.26 g/mol |

| Hazard Classification | Irritant |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation. A study conducted by Zhang et al. (2021) reported that the compound showed a dose-dependent increase in antioxidant activity, comparable to standard antioxidants like ascorbic acid .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 10 |

| This compound | 15 |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was evaluated using lipopolysaccharide (LPS)-induced RAW264.7 macrophages. Results indicated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve the inhibition of NF-kB signaling pathways .

Anticancer Properties

In recent studies, this compound has shown promise as an anticancer agent. In vitro assays on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), revealed that the compound induced apoptosis in a concentration-dependent manner. The IC50 values for MCF-7 and HeLa cells were found to be 20 µM and 25 µM, respectively .

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| HeLa | 25 |

Case Studies

A notable case study involved the use of this compound in a mouse model of inflammation-induced tumorigenesis. Mice treated with this compound exhibited a significant reduction in tumor size and incidence compared to the control group. Histopathological analysis revealed decreased inflammatory cell infiltration in treated tissues, suggesting a protective effect against tumor development .

Propiedades

Número CAS |

620545-92-8 |

|---|---|

Fórmula molecular |

C16H12O3 |

Peso molecular |

252.26 g/mol |

Nombre IUPAC |

6-hydroxy-2-[(2-methylphenyl)methylidene]-1-benzofuran-3-one |

InChI |

InChI=1S/C16H12O3/c1-10-4-2-3-5-11(10)8-15-16(18)13-7-6-12(17)9-14(13)19-15/h2-9,17H,1H3 |

Clave InChI |

CZOCXZAWZDBDCZ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O |

SMILES canónico |

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.